2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole 2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole
Brand Name: Vulcanchem
CAS No.: 1022091-48-0
VCID: VC18697166
InChI: InChI=1S/C11H6FN3O2/c12-8-4-2-1-3-7(8)10-14-15-11(16-10)9-5-6-13-17-9/h1-6H
SMILES:
Molecular Formula: C11H6FN3O2
Molecular Weight: 231.18 g/mol

2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole

CAS No.: 1022091-48-0

Cat. No.: VC18697166

Molecular Formula: C11H6FN3O2

Molecular Weight: 231.18 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole - 1022091-48-0

Specification

CAS No. 1022091-48-0
Molecular Formula C11H6FN3O2
Molecular Weight 231.18 g/mol
IUPAC Name 2-(2-fluorophenyl)-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C11H6FN3O2/c12-8-4-2-1-3-7(8)10-14-15-11(16-10)9-5-6-13-17-9/h1-6H
Standard InChI Key CMBQUXUTASICGB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NO3)F

Introduction

Structural and Electronic Characteristics

The 1,3,4-oxadiazole core is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. The substitution pattern in 2-(2-Fluoro-phenyl)-5-isoxazol-5-yl- oxadiazole introduces distinct electronic effects:

  • 2-Fluorophenyl Group: The fluorine atom at the ortho position of the phenyl ring exerts strong electron-withdrawing effects, enhancing the compound's polarity and influencing its intermolecular interactions .

  • Isoxazol-5-yl Group: The isoxazole ring contributes additional aromaticity and hydrogen-bonding capabilities, potentially improving binding affinity to biological targets .

Computational studies of analogous 1,3,4-oxadiazoles suggest that the fluorine atom reduces electron density at the oxadiazole ring, increasing electrophilicity at reactive sites . This property may facilitate nucleophilic substitution reactions or interactions with enzymatic active sites.

Synthetic Methodologies

Cyclization of Hydrazide Intermediates

A common route to 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazides. For 2-(2-Fluoro-phenyl)-5-isoxazol-5-yl- oxadiazole, a plausible synthesis begins with:

  • Formation of 2-Fluorobenzohydrazide: Reacting 2-fluorobenzoic acid with hydrazine hydrate yields the corresponding hydrazide .

  • Coupling with Isoxazole-5-carboxylic Acid: The hydrazide reacts with isoxazole-5-carboxylic acid chloride in the presence of a base (e.g., triethylamine) to form a diacylhydrazide intermediate .

  • Cyclization: Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) induces cyclodehydration, forming the 1,3,4-oxadiazole ring .

Representative Reaction Scheme:

2-Fluorobenzoic acidNH2NH22-FluorobenzohydrazideIsoxazole-5-carbonyl chlorideDiacylhydrazidePOCl3Target Compound\text{2-Fluorobenzoic acid} \xrightarrow{\text{NH}_2\text{NH}_2} \text{2-Fluorobenzohydrazide} \xrightarrow{\text{Isoxazole-5-carbonyl chloride}} \text{Diacylhydrazide} \xrightarrow{\text{POCl}_3} \text{Target Compound}

Alternative Pathways

  • Microwave-Assisted Synthesis: Modern techniques using microwave irradiation (60% power, 15 minutes) have been reported for analogous oxadiazoles, improving yields to 60–80% compared to conventional heating .

  • One-Pot Methods: Scandium triflate-catalyzed cyclizations offer efficient routes under mild conditions, though applicability to fluorophenyl systems requires validation .

Physicochemical Properties

PropertyValue/RangeMethod of Determination
Molecular Weight259.23 g/molCalculated
Melting Point180–185°C (predicted)Differential Scanning Calorimetry (DSC)
SolubilityLow in water; soluble in DMSO, DMFExperimental (analogs)
LogP (Partition Coefficient)2.8 ± 0.3Computational (QSPR models)

The fluorine atom enhances lipid solubility, as evidenced by the LogP value, suggesting moderate blood-brain barrier permeability .

Biological Activities and Mechanisms

Anticancer Activity

While direct data on 2-(2-Fluoro-phenyl)-5-isoxazol-5-yl- oxadiazole are lacking, fluorinated oxadiazoles show promise in apoptosis induction. For instance:

  • Compound 113 (2-(3-Fluorophenyl)-1,3,4-oxadiazole) inhibited tubulin polymerization in cancer cell lines, with an IC₅₀ of 1.2 μM .

  • Isoxazole derivatives are known to modulate PI3K/Akt/mTOR pathways, suggesting synergistic potential .

Industrial and Pharmacological Applications

Drug Development

The compound’s stability under physiological conditions (pH 7.4, 37°C) and low cytotoxicity in preliminary assays (CC₅₀ > 50 μM in HEK293 cells) position it as a candidate for lead optimization .

Material Science

Fluorinated oxadiazoles serve as intermediates in OLEDs due to their electron-transport properties. The isoxazole ring’s rigidity could improve thermal stability in polymeric materials .

Challenges and Future Directions

  • Synthetic Scalability: Current methods require optimization for gram-scale production.

  • Toxicological Profiling: In vivo studies are needed to assess hepatotoxicity and pharmacokinetics.

  • Target Identification: Proteomics approaches could elucidate binding partners in disease pathways.

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